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Introduction
Nemtabrutinib, identified by CAS number 1795135-15-7 and also known as MK-1026 and ARQ

531, is a potent, orally available, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2]

It represents a significant advancement in the landscape of targeted therapies for B-cell

malignancies.[3] Unlike first-generation covalent BTK inhibitors, nemtabrutinib binds non-

covalently to the ATP binding site of BTK.[4][5] This characteristic allows it to effectively inhibit

both the wild-type enzyme and the C481S mutant, a common mechanism of acquired

resistance to covalent BTK inhibitors.[1][6] Nemtabrutinib's development is focused on treating

various hematologic malignancies, including chronic lymphocytic leukemia (CLL), small

lymphocytic lymphoma (SLL), and other B-cell non-Hodgkin lymphomas.[2][7]

Chemical Structure and Physicochemical Properties
Nemtabrutinib is a complex small molecule with the IUPAC name (2-chloro-4-phenoxyphenyl)-

[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone.[8]

Its structure is characterized by a pyrrolo[2,3-d]pyrimidine core.

Table 1: Physicochemical Properties of Nemtabrutinib
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Property Value Source(s)

CAS Number 1795135-15-7 N/A

Molecular Formula C25H23ClN4O4 [9]

Molecular Weight 478.93 g/mol [9]

IUPAC Name

(2-chloro-4-phenoxyphenyl)-[4-

[[(3R,6S)-6-

(hydroxymethyl)oxan-3-

yl]amino]-7H-pyrrolo[2,3-

d]pyrimidin-5-yl]methanone

[8]

SMILES C1C--INVALID-LINK--CO [8]

InChIKey
JSFCZQSJQXFJDS-

QAPCUYQASA-N
[8]

Solubility
DMSO: ≥ 50 mg/mL (104.40

mM)
[10]

Water: Insoluble [4]

pKa
9.86 (pyrrolopyrimidine), 3.53

(secondary amine)
[11]

Mechanism of Action
Nemtabrutinib functions as a reversible, ATP-competitive inhibitor of BTK, a critical non-

receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[1][11] The

BCR pathway is essential for the proliferation, survival, and differentiation of B-cells.[1][6] In

many B-cell malignancies, this pathway is constitutively active, driving cancer cell growth.[1]

[12]

By binding to BTK, nemtabrutinib blocks the transduction of downstream signals, leading to the

inhibition of malignant B-cell growth and survival.[1][3] A key feature of nemtabrutinib is its

ability to inhibit both wild-type BTK and the C481S mutant form, which confers resistance to

irreversible BTK inhibitors like ibrutinib.[1][12] Furthermore, nemtabrutinib exhibits a distinct
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kinase inhibition profile, affecting other kinases such as those in the Tec and Src families, which

may contribute to its therapeutic efficacy.[13]

Cell Membrane

Cytoplasm

Nucleus

B-Cell Receptor
(BCR) LYN

Antigen
Binding

SYK
Phosphorylates

BTK (Wild-Type)

Activates

BTK (C481S Mutant)

Activates

PLCγ2

Activates

Activates

Transcription Factors
(e.g., NF-κB)

Downstream
Signaling

Nemtabrutinib

Inhibits

Inhibits

Gene Expression
(Proliferation, Survival)

Click to download full resolution via product page

B-Cell Receptor (BCR) Signaling Pathway and Nemtabrutinib's Point of Inhibition.

In Vitro and In Vivo Potency
Nemtabrutinib has demonstrated potent inhibition of BTK and other kinases in biochemical and

cell-based assays. It also shows significant anti-tumor activity in preclinical models.

Table 2: In Vitro Inhibitory Activity of Nemtabrutinib (IC50 values)
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Target Kinase IC50 (nM) Assay Type Source(s)

Wild-Type BTK 0.85 Biochemical [10]

C481S-Mutant BTK 0.39 Biochemical [10]

MEK1 8.5 Biochemical [2]

MEK2 9.5 Biochemical [2]

B-RAF 73 Biochemical [2]

BMX 5.23 Biochemical [10]

TEC 5.80 Biochemical [10]

LCK 3.86 Biochemical [10]

YES 4.22 Biochemical [10]

TrkA 13.1 Biochemical [10]

TrkB 11.7 Biochemical [10]

TrkC 19.1 Biochemical [10]

In vivo, nemtabrutinib has shown efficacy in a TMD-8 tumor xenograft model, leading to

complete tumor regression after 14 days of treatment.[10] Furthermore, in an adoptive transfer

CLL mouse model, the combination of nemtabrutinib and venetoclax significantly prolonged

survival compared to the combination of ibrutinib and venetoclax.[14]

Table 3: Pharmacokinetic Parameters of Nemtabrutinib

Parameter Species Dose Value Source(s)

Bioavailability Monkey 10 mg/kg (oral) 72.4% [4]

Cmax Monkey 10 mg/kg (oral) 9 µM [4]

Half-life (t1/2) Monkey 10 mg/kg (oral) > 24 hours [4]

Experimental Protocols
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Detailed, step-by-step experimental protocols for nemtabrutinib are often proprietary. However,

based on the published literature, the following methodologies are employed in its evaluation.

Kinase Inhibition Assay
Biochemical kinase profiling is typically performed using mobility shift assays (MSA).[15]

Objective: To determine the IC50 value of nemtabrutinib against a panel of kinases.

General Protocol:

Kinase enzymes are incubated with a fluorescently labeled substrate and ATP at a

concentration near the Km for each respective kinase.

Nemtabrutinib is added at various concentrations.

The reaction is allowed to proceed, and then stopped.

The substrate and phosphorylated product are separated by electrophoresis.

The amount of phosphorylated product is quantified by fluorescence, and the percentage

of inhibition is calculated for each concentration of nemtabrutinib.

IC50 values are determined by fitting the data to a dose-response curve.[15]

Cell Viability Assay
Cell viability is often measured using luminescent or colorimetric assays that assess metabolic

activity, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.[16][17]

Objective: To determine the effect of nemtabrutinib on the viability and proliferation of cancer

cell lines.

General Protocol (Luminescent ATP Assay):

Cancer cell lines (e.g., MCL cell lines) are seeded in 96-well plates and cultured.[16]

Cells are treated with a range of concentrations of nemtabrutinib for a specified period

(e.g., 72 hours).[16]
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A reagent that lyses the cells and contains luciferase and its substrate is added to the

wells.

The amount of ATP present, which is proportional to the number of viable cells, is

quantified by the luminescent signal generated by the luciferase reaction.

Luminescence is measured using a plate reader, and GI50 (concentration for 50% growth

inhibition) or IC50 values are calculated.

Apoptosis Assay
Apoptosis induction by nemtabrutinib can be assessed using Annexin V/Propidium Iodide (PI)

staining followed by flow cytometry.[16]

Objective: To determine if nemtabrutinib induces programmed cell death.

General Protocol:

Cells are treated with nemtabrutinib at various concentrations.

After treatment, cells are harvested and washed.

Cells are resuspended in a binding buffer and stained with fluorescently-labeled Annexin V

(which binds to phosphatidylserine on the outer leaflet of the cell membrane in early

apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells

with compromised membranes).

The stained cells are analyzed by flow cytometry to quantify the percentage of live, early

apoptotic, late apoptotic, and necrotic cells.[16]

Synthesis and Clinical Trial Workflow
Chemical Synthesis Workflow
The manufacturing process for nemtabrutinib has been optimized for efficiency and

sustainability. A key convergent synthesis strategy involves the assembly of three main building

blocks.[7]
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Convergent Synthesis Workflow for Nemtabrutinib.

Clinical Trial Workflow: The BELLWAVE-001 Study
The BELLWAVE-001 study (NCT03162536) is a Phase 1/2 clinical trial that has been

instrumental in evaluating the safety and efficacy of nemtabrutinib.[18][19]
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Workflow of the BELLWAVE-001 Phase 1/2 Clinical Trial.
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Conclusion
Nemtabrutinib (CAS 1795135-15-7) is a promising, next-generation, reversible BTK inhibitor

with a distinct mechanism of action that allows it to overcome a key resistance mutation seen

with covalent inhibitors. Its potent in vitro and in vivo activity, coupled with a manageable safety

profile in early clinical trials, positions it as a potentially valuable therapeutic option for patients

with B-cell malignancies. Ongoing and future clinical studies, such as the head-to-head

BELLWAVE-011 trial, will further elucidate its role in the evolving treatment landscape for these

cancers.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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